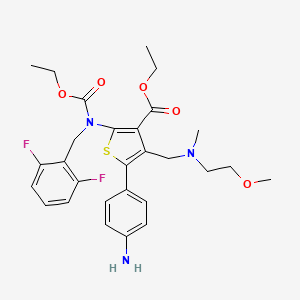
MFCD31811623
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD31811623 is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MFCD31811623 typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of various functional groups through reactions such as amination, esterification, and alkylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes the use of large reactors, continuous flow systems, and automated processes to ensure consistent quality and efficiency. Safety measures and environmental regulations are also critical considerations in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
MFCD31811623 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the thiophene ring.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activity, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.
Mécanisme D'action
The mechanism of action of MFCD31811623 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the compound’s structure and the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to MFCD31811623 include other thiophene derivatives with varying substituents. Examples include:
- Ethyl 5-(4-Aminophenyl)-2-[(2,6-dichlorobenzyl)(ethoxycarbonyl)amino]-4-[[(2-methoxyethyl)(methyl)amino]methyl]thiophene-3-carboxylate
- Ethyl 5-(4-Aminophenyl)-2-[(2,6-dimethylbenzyl)(ethoxycarbonyl)amino]-4-[[(2-methoxyethyl)(methyl)amino]methyl]thiophene-3-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. These unique features may enhance its efficacy in certain applications or provide novel functionalities.
Propriétés
Formule moléculaire |
C28H33F2N3O5S |
|---|---|
Poids moléculaire |
561.6 g/mol |
Nom IUPAC |
ethyl 5-(4-aminophenyl)-2-[(2,6-difluorophenyl)methyl-ethoxycarbonylamino]-4-[[2-methoxyethyl(methyl)amino]methyl]thiophene-3-carboxylate |
InChI |
InChI=1S/C28H33F2N3O5S/c1-5-37-27(34)24-21(16-32(3)14-15-36-4)25(18-10-12-19(31)13-11-18)39-26(24)33(28(35)38-6-2)17-20-22(29)8-7-9-23(20)30/h7-13H,5-6,14-17,31H2,1-4H3 |
Clé InChI |
HCQUTTSCCUPWLI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(SC(=C1CN(C)CCOC)C2=CC=C(C=C2)N)N(CC3=C(C=CC=C3F)F)C(=O)OCC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3h-Pyrazol-3-one,2,4-dihydro-5-[(4-methoxyphenyl)amino]-2-(4-nitrophenyl)-](/img/structure/B8541379.png)
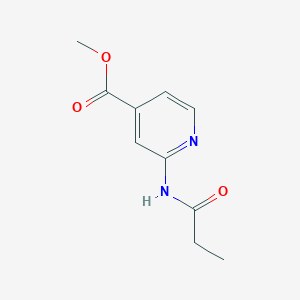
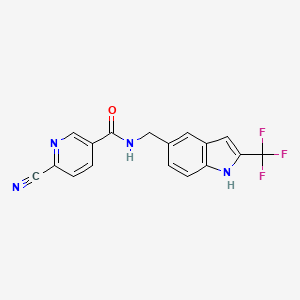
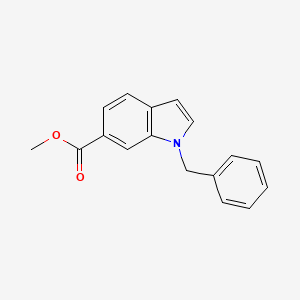
![2-Ethyl-2,3-dihydro-1lambda~6~-naphtho[2,1-e][1,2]thiazine-1,1,4-trione](/img/structure/B8541423.png)
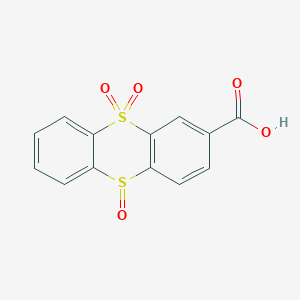
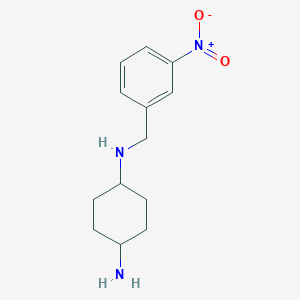
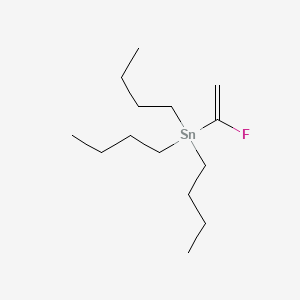
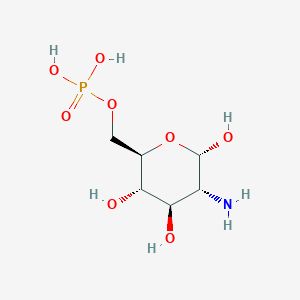
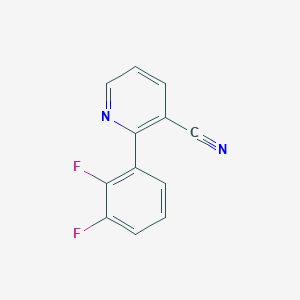
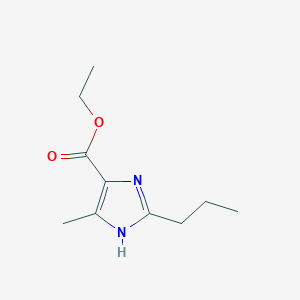
![3-(2-bromoethyl)-5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8541462.png)
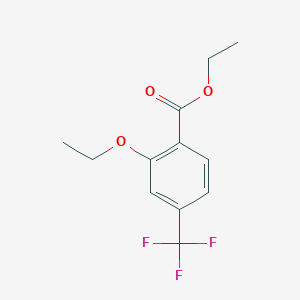
![3-Chloro-6,7-dimethoxy-2H-benzo[1,2,4]thiadiazine 1,1-dioxide](/img/structure/B8541480.png)
